molecular formula C20H19ClN2O3 B4938028 N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide

N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide

Cat. No.: B4938028
M. Wt: 370.8 g/mol
InChI Key: LXTYRGGUXKAVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide, also known as CEP-32237, is a small molecule drug that has been studied extensively for its potential use in treating various neurological disorders. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of neuronal excitability, and modulation of its activity can have a significant impact on brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased GABA-A receptor activity, decreased glutamate release, and increased levels of certain neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating this receptor in a more targeted way. However, one limitation of using this compound is that it has relatively low potency compared to other GABA-A receptor modulators, which can make it more difficult to achieve significant effects in some experiments.

Future Directions

There are a number of potential future directions for research on N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide. One area of interest is its potential use in treating anxiety and depression in humans. Another area of research could focus on the compound's anticonvulsant properties and its potential use in treating epilepsy. Additionally, further studies could explore the molecular mechanisms underlying this compound's effects on the GABA-A receptor, which could lead to the development of more potent and specific modulators of this receptor.

Synthesis Methods

The synthesis of N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with pyrrolidine, followed by the addition of phenylethylamine and acetic anhydride. The resulting compound is then purified using various chromatography techniques.

Scientific Research Applications

N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide has been studied for its potential use in treating a variety of neurological disorders, including depression, anxiety, and epilepsy. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to have anticonvulsant properties.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-14(24)22(11-10-15-6-3-2-4-7-15)18-13-19(25)23(20(18)26)17-9-5-8-16(21)12-17/h2-9,12,18H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTYRGGUXKAVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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